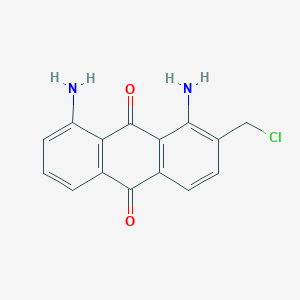
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C28H24N4O4. This compound is known for its unique structure, which includes multiple amino groups and phenoxy groups attached to an anthracene-9,10-dione core. It has applications in various fields, including materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, anthracene, is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Etherification: The amino groups are then reacted with 3-(octyloxy)phenol in the presence of a base to form the phenoxy groups.
Oxidation: Finally, the anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and phenoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amino-substituted anthracene derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound’s multiple amino groups can form hydrogen bonds and interact with various biological molecules. The anthracene core can participate in π-π stacking interactions, which are crucial for its electronic properties. These interactions can affect cellular pathways and molecular functions, making it a valuable compound for research in various fields.
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different substituents on the phenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with different functional groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and phenoxy groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
属性
CAS 编号 |
88600-97-9 |
|---|---|
分子式 |
C42H52N4O6 |
分子量 |
708.9 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,7-bis(3-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)42(48)38-36(41(35)47)32(44)26-34(40(38)46)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3 |
InChI 键 |
KDAWJYBKIMRTFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




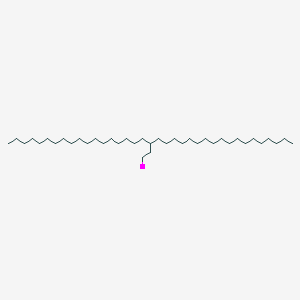



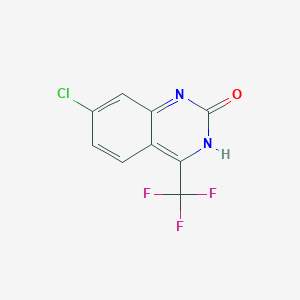
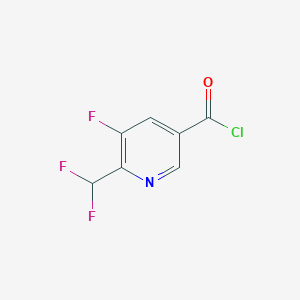

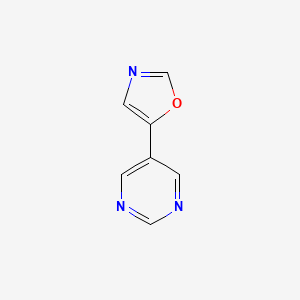

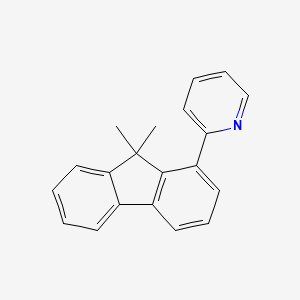
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
